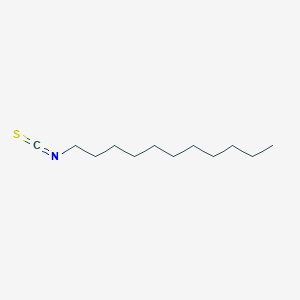

Undecyl isothiocyanate

Description

Undecyl isothiocyanate (UITC) is an aliphatic isothiocyanate (ITC) characterized by an 11-carbon alkyl chain terminating in a reactive isothiocyanate (-N=C=S) group. ITCs are renowned for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, which are influenced by chain length, substituents, and solubility .

Properties

IUPAC Name |

1-isothiocyanatoundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NS/c1-2-3-4-5-6-7-8-9-10-11-13-12-14/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGGVVRPLBWNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172482 | |

| Record name | Undecyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19010-96-9 | |

| Record name | Undecyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19010-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019010969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Undecyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of undecylamine with thiophosgene. The reaction typically proceeds under mild conditions, with the thiophosgene acting as a thiocarbonyl transfer reagent . Another method involves the use of carbon disulfide and an amine base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs safer and more sustainable methods. For instance, the use of elemental sulfur and catalytic amounts of amine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, has been optimized for higher yields and reduced environmental impact . This method also utilizes benign solvents like Cyrene™ or γ-butyrolactone under moderate heating conditions.

Chemical Reactions Analysis

Types of Reactions: Undecyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.

Addition Reactions: It can add to double bonds in alkenes to form thiocarbamates.

Oxidation Reactions: It can be oxidized to form sulfonyl derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.

Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.

Major Products:

Thioureas: Formed from the reaction with amines.

Thiocarbamates: Formed from the addition to alkenes.

Sulfonyl Derivatives: Formed from oxidation reactions.

Scientific Research Applications

Biological Activities

Antimicrobial Properties:

Isothiocyanates, including undecyl isothiocyanate, exhibit significant antimicrobial activity. Research indicates that UITC can inhibit the growth of various pathogens, making it a candidate for use in food preservation and as a natural antimicrobial agent in pharmaceuticals. For instance, studies have shown that UITC displays bactericidal effects against a range of bacteria, including Escherichia coli and Staphylococcus aureus .

Anticancer Potential:

UITC has been investigated for its anticancer properties. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, isothiocyanates have been shown to affect cell cycle progression and promote cell death in various cancer cell lines . The mechanisms often involve the modulation of key signaling pathways associated with cancer proliferation.

Anti-inflammatory Effects:

Research suggests that this compound may possess anti-inflammatory properties. Isothiocyanates can inhibit pro-inflammatory cytokines and enzymes, which are critical in the inflammatory process. This property positions UITC as a potential therapeutic agent for inflammatory diseases .

Agricultural Applications

Pest Control:

this compound has potential applications in agriculture as a natural pesticide. Its efficacy against certain pests can reduce reliance on synthetic chemicals, promoting sustainable agricultural practices. Studies have indicated that UITC can deter herbivorous insects and inhibit fungal pathogens .

Soil Health:

Isothiocyanates contribute to soil health by suppressing soil-borne pathogens and enhancing plant growth. The application of UITC in soil has been linked to improved crop yields and reduced disease incidence .

Food Science Applications

Food Preservation:

Due to its antimicrobial properties, this compound can be utilized as a natural preservative in food products. Its incorporation into food packaging materials has been studied to enhance shelf life by preventing microbial spoilage .

Flavor Enhancement:

Isothiocyanates are known for their pungent flavors, which can enhance the sensory attributes of food products. Research into the flavor profiles of foods containing UITC suggests its potential use in flavoring agents .

Synthesis and Chemical Properties

This compound can be synthesized through various chemical reactions involving thiocyanates and appropriate alkyl halides. Recent advancements in synthetic methodologies have broadened access to UITC and related compounds . The following table summarizes key synthesis methods:

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Reaction of thiocyanate with alkyl halides |

| Electrophilic Addition | Addition reactions involving carbon-based nucleophiles |

| Direct Synthesis | One-pot reactions yielding UITC from precursors |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against E. coli and S. aureus. Results indicated significant inhibition at concentrations as low as 100 µg/mL, suggesting its potential as a natural preservative in food products.

Case Study 2: Anticancer Activity

In vitro studies on human colorectal cancer cells revealed that this compound induced apoptosis through caspase activation pathways. The findings support further exploration into its use as a chemopreventive agent.

Mechanism of Action

The mechanism of action of undecyl isothiocyanate involves its ability to react with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, leading to inhibition of their activity. In cancer cells, this compound induces apoptosis by generating reactive oxygen species and disrupting mitochondrial function . It also modulates signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The biological activity of ITCs correlates with their molecular structure:

- Aliphatic ITCs: Allyl isothiocyanate (AITC): A short-chain (C3) ITC with high volatility and pungent aroma, widely used in food flavoring . It is water-insoluble but soluble in organic solvents . Hexadecyl isothiocyanate (C16): A long-chain ITC with low water solubility but high solubility in ethanol, chloroform, and ether. Its hydrophobicity enhances membrane penetration, making it suitable for use as a fluorescent probe or cross-linking agent .

- Aromatic ITCs :

- Benzyl isothiocyanate (BITC) : Aromatic ITC with a phenyl group, dominant in Carica papaya essential oils . It exhibits stability under analytical conditions (98.9–101.3% recovery in HPLC) .

- Phenethyl isothiocyanate (PEITC) : Synthesized via acetyl chloride-mediated methods (94% yield), it shows higher stability than AITC .

Key Trends :

- Chain Length vs. Activity : Shorter chains (e.g., AITC) exhibit volatility and acute toxicity, while longer chains (e.g., hexadecyl ITC) favor applications in bioconjugation due to hydrophobicity .

- Aromatic vs. Aliphatic : Aromatic ITCs (BITC, PEITC) show enhanced stability and enzyme inhibition, whereas aliphatic ITCs (AITC, hexadecyl ITC) are prioritized for flavoring or technical applications .

Biological Activity

Undecyl isothiocyanate (UITC) is an organic compound belonging to the isothiocyanate family, characterized by the functional group -N=C=S. It has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings, case studies, and comparative analyses to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure : UITC has the molecular formula CHNS and features a long undecyl chain that influences its hydrophobicity and biological interactions. This structure allows UITC to interact with various biological molecules, particularly proteins and enzymes.

Mechanism of Action : The primary mechanism through which this compound exerts its biological effects involves its reactivity with nucleophilic sites in proteins. This leads to the modification of proteins and enzymes, inhibiting their activity. In cancer cells, UITC induces apoptosis primarily by generating reactive oxygen species (ROS) and disrupting mitochondrial function.

Antimicrobial Activity

UITC exhibits significant antimicrobial properties against a range of pathogens. Research indicates that isothiocyanates can inhibit bacterial growth by damaging cellular structures and interfering with metabolic processes. For instance, studies have shown that UITC can effectively reduce the viability of Escherichia coli at concentrations around 100 µM .

Anticancer Activity

UITC has demonstrated notable anticancer effects in various studies:

- Cell Proliferation Inhibition : UITC has been shown to inhibit the proliferation of several cancer cell lines, including prostate (PC-3 and LNCaP) and bladder cancer cells. The IC values for these cell lines suggest that UITC is more cytotoxic to cancer cells than to normal cells .

- Induction of Apoptosis : The compound induces apoptosis through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For example, treatment with UITC leads to a significant decrease in anti-apoptotic proteins like Bcl-2 in cancer cells, promoting programmed cell death .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines in macrophages, indicating its potential use in managing inflammatory diseases .

Comparative Analysis with Other Isothiocyanates

The biological activity of this compound can be compared with other well-studied isothiocyanates such as allyl isothiocyanate (AITC) and phenyl isothiocyanate (PITC).

| Property | This compound | Allyl Isothiocyanate | Phenyl Isothiocyanate |

|---|---|---|---|

| Molecular Formula | CHNS | CHNS | CHNS |

| Antimicrobial Activity | High | Moderate | Moderate |

| Anticancer Activity | High | High | Moderate |

| Anti-inflammatory Effects | Present | Present | Limited |

Case Studies

- Prostate Cancer Cells : A study demonstrated that UITC significantly inhibited the growth of both androgen-dependent (LNCaP) and independent (PC-3) prostate cancer cells. The treatment led to apoptosis through modulation of cell cycle regulators .

- Bacterial Inhibition : Research indicated that UITC effectively inhibited E. coli growth at concentrations that did not affect normal human bladder epithelial cells, highlighting its selective toxicity towards cancerous versus normal cells .

Q & A

Q. What methodologies assess this compound’s environmental persistence and ecotoxicology?

- Methodological Answer :

- Degradation studies : Monitor hydrolysis half-life in aqueous buffers (pH 7.4, 25°C) and soil microcosms using -labeled compound .

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour LC) and algal growth inhibition assays .

- QSAR modeling : Predict bioaccumulation potential using logP and molecular volume descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.